Validated Potency for PMI Inhibition
ML089 is a validated inhibitor of human phosphomannose isomerase (PMI) with a defined IC50 value. Compared to the structurally related analog Thr101, ML089 demonstrates approximately 2.2-fold higher potency [1]. Its inhibitory activity has been rigorously confirmed in multiple assay formats, establishing it as a reliable probe for PMI-related studies [2].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.3 μM |
| Comparator Or Baseline | Thr101: 2.9 μM |
| Quantified Difference | ML089 is 2.2-fold more potent than Thr101 |
| Conditions | Biochemical fluorescence intensity assay against human PMI. |
Why This Matters
The higher potency of ML089 allows for the use of lower concentrations to achieve the same level of target engagement, potentially reducing the risk of off-target effects associated with higher compound concentrations.
- [1] National Center for Biotechnology Information (NCBI). Therapeutic Inhibitors of Phosphomannose Isomerase - Probe 1. In: Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010-. View Source
- [2] Dahl R, Bravo Y, Sharma V, Ichikawa M, Dhanya RP, Hedrick M, Brown B, Rascon J, Vicchiarelli M, Mangravita-Novo A, Yang L, Stonich D, Su Y, Smith LH, Sergienko E, Freeze HH, Cosford ND. Potent, selective, and orally available benzoisothiazolone phosphomannose isomerase inhibitors as probes for congenital disorder of glycosylation Ia. J Med Chem. 2011 May 26;54(10):3661-8. View Source
